molecular formula C12H20ClN5 B12233684 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233684
M. Wt: 269.77 g/mol
InChI Key: ZUMZVAYFZQYDED-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a unique structure with two pyrazole rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other suitable reagents under controlled conditions.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have also been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring. Common reagents include halides and amines.

    Coupling reactions: The compound can participate in coupling reactions with various electrophiles, leading to the formation of more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also explored as a lead compound for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation .

Comparison with Similar Compounds

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1,3-dimethyl-1H-pyrazol-5-amine: This compound has a similar pyrazole structure but lacks the isopropyl group and the second pyrazole ring.

    1-isopropyl-1H-pyrazol-4-amine: This compound contains the isopropyl group but lacks the dimethyl groups and the second pyrazole ring.

    N-methyl-N-(1H-pyrazol-5-yl)methylamine: This compound has a similar methylene bridge but differs in the substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its dual pyrazole rings and specific substitution pattern, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)13-7-12-10(3)5-14-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

ZUMZVAYFZQYDED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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